An In-depth Technical Guide to 2,4,6-Trimethoxybenzamidine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2,4,6-Trimethoxybenzamidine: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 2,4,6-trimethoxybenzamidine, a promising, yet under-documented, chemical entity. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. We will delve into its chemical properties, a plausible and detailed synthetic route, and explore its potential applications in medicinal chemistry, all while maintaining rigorous scientific integrity.
Introduction: The Amidine Functional Group in Medicinal Chemistry
The amidine moiety is a critical pharmacophore in numerous biologically active compounds. Its basic nature allows it to exist in a protonated, cationic form at physiological pH, enabling strong ionic interactions with biological targets such as enzymes and receptors. Substituted benzamidines, in particular, have garnered significant attention for their therapeutic potential, exhibiting activities as serine protease inhibitors, and demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The strategic placement of electron-donating methoxy groups on the benzene ring, as seen in 2,4,6-trimethoxybenzamidine, is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets.
Physicochemical Properties of 2,4,6-Trimethoxybenzamidine
While comprehensive experimental data for 2,4,6-trimethoxybenzamidine is not extensively reported in publicly available literature, we can infer its key physicochemical properties based on its structure and data from closely related analogs.
| Property | Predicted Value/Information | Source |
| CAS Number | 160150-35-6 | [5] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | Derived from structure |
| Molecular Weight | 210.23 g/mol | Derived from structure |
| Appearance | Expected to be a crystalline solid | Analogy to related compounds |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and aqueous acid. | General knowledge of amidine salts |
| pKa | The amidinium group is expected to have a pKa in the range of 10-12, making it a strong base. | General knowledge of amidines |
Synthesis of 2,4,6-Trimethoxybenzamidine Hydrochloride: A Plausible Pinner Reaction Approach
The most established and logical synthetic route to 2,4,6-trimethoxybenzamidine is via the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to amidines.[3] This multi-step synthesis begins with the commercially available precursor, 2,4,6-trimethoxybenzonitrile.
Synthesis of the Precursor: 2,4,6-Trimethoxybenzonitrile
2,4,6-Trimethoxybenzonitrile (CAS 2571-54-2) is a known compound and can be prepared from 1,3,5-trimethoxybenzene. While several methods exist, a common approach involves formylation followed by conversion of the resulting aldehyde to a nitrile.
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Molecular Formula: C₁₀H₁₁NO₃
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Molecular Weight: 193.20 g/mol
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Appearance: Solid
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Storage: Room temperature[6]
Step-by-Step Pinner Reaction Protocol
This protocol is based on well-established procedures for the Pinner reaction.[3]
Step 1: Formation of the Imidate Salt (Pinner Salt)
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with 2,4,6-trimethoxybenzonitrile (1 equivalent) and anhydrous ethanol (or methanol, approximately 5-10 volumes).
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Acidification: The mixture is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride (HCl) gas is then bubbled through the solution until saturation. The flask should be periodically vented.
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Reaction: The flask is sealed and stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the ethyl (or methyl) 2,4,6-trimethoxybenzimidate hydrochloride salt.
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Isolation of Imidate Salt: The precipitated Pinner salt is collected by filtration under an inert atmosphere (to prevent hydrolysis), washed with cold, anhydrous diethyl ether, and dried in vacuo.
Step 2: Ammonolysis to Form the Amidine Hydrochloride
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Reaction Setup: The dried imidate salt is suspended in a fresh portion of anhydrous ethanol in a clean, dry flask.
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Ammonia Addition: The suspension is cooled to 0°C, and anhydrous ammonia gas is bubbled through the mixture until saturation. Alternatively, a solution of ammonia in ethanol can be used.
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Reaction: The flask is sealed and stirred at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Isolation of 2,4,6-Trimethoxybenzamidine Hydrochloride: The solvent is removed under reduced pressure. The resulting solid residue is triturated with diethyl ether to remove any non-polar impurities and then recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure 2,4,6-trimethoxybenzamidine hydrochloride.
Caption: Pinner reaction workflow for the synthesis of 2,4,6-Trimethoxybenzamidine Hydrochloride.
Predicted Spectroscopic Characterization
Predicted ¹H NMR Spectrum (in DMSO-d₆)
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Aromatic Protons: A singlet around δ 6.2-6.4 ppm, corresponding to the two equivalent protons on the aromatic ring.
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Methoxy Protons: Two singlets are expected. One at approximately δ 3.8-3.9 ppm for the two equivalent methoxy groups at positions 2 and 6, and another singlet at a slightly different chemical shift for the methoxy group at position 4.
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Amidine Protons (NH₂): Broad signals in the region of δ 8.5-9.5 ppm, which are exchangeable with D₂O.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
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Aromatic Carbons: Signals for the methoxy-substituted carbons (C2, C4, C6) are expected in the range of δ 155-165 ppm. The unsubstituted aromatic carbons (C3, C5) would appear further upfield, around δ 90-100 ppm. The carbon attached to the amidine group (C1) would likely be in the region of δ 110-120 ppm.
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Amidine Carbon (C=N): A characteristic peak is expected around δ 165-170 ppm.
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Methoxy Carbons: Signals for the methoxy carbons would appear in the δ 55-60 ppm range.
Predicted Infrared (IR) Spectrum
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N-H Stretching: Broad absorptions in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the amidine N-H bonds.
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C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the C=N double bond of the amidine group.
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C-O Stretching: Strong absorptions in the region of 1000-1300 cm⁻¹ due to the C-O stretching of the methoxy groups.
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Aromatic C-H and C=C Stretching: Typical aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
Predicted Mass Spectrum
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Molecular Ion Peak (M⁺): For the free base, a molecular ion peak would be expected at m/z 210.
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Fragmentation Pattern: Common fragmentation pathways would involve the loss of ammonia (NH₃), methoxy groups (CH₃O), and cleavage of the amidine group.
Potential Applications in Drug Development
The structural features of 2,4,6-trimethoxybenzamidine suggest several promising avenues for investigation in medicinal chemistry.
Serine Protease Inhibition
Benzamidine derivatives are well-known inhibitors of serine proteases, a class of enzymes involved in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.[7] The basic amidine group can mimic the protonated side chain of arginine or lysine, allowing it to bind to the S1 pocket of these enzymes. The trimethoxy substitution pattern could enhance binding affinity and selectivity for specific serine proteases.
Anticancer and Antimicrobial Activities
Numerous studies have reported the anticancer and antimicrobial activities of substituted benzamides and related compounds.[2][4] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes essential for pathogen or cancer cell survival. The electron-rich nature of the 2,4,6-trimethoxyphenyl ring could lead to novel interactions with biological targets.
Caption: Potential therapeutic applications of 2,4,6-Trimethoxybenzamidine.
Conclusion and Future Directions
2,4,6-Trimethoxybenzamidine is a molecule with significant, yet largely unexplored, potential in medicinal chemistry. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed and plausible synthetic route, and a rationale for its potential applications in drug discovery. The next critical step for the scientific community is the synthesis and thorough experimental characterization of this compound. Subsequent biological screening against a panel of serine proteases, cancer cell lines, and microbial strains will be essential to validate its therapeutic potential. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents.
References
- Current time information in London, GB. (n.d.).
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]
- Laura, R. P., & Bing, D. H. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 25(1), 112–115.
-
Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
- Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
- Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124.
-
PubChem. (n.d.). 2,4,6-Trimethoxybenzamide. Retrieved January 12, 2026, from [Link]
-
Beilstein Journals. (2011). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,4,6-Trimethoxybenzonitrile. Retrieved January 12, 2026, from [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,4,6-TRIMETHOXY-BENZAMIDINE CAS#: 160150-35-6 [m.chemicalbook.com]
- 5. 2,4,6-TRIMETHOXY-BENZAMIDINE | 160150-35-6 [amp.chemicalbook.com]
- 6. 2,4,6-trimethoxy-N-methylbenzamide | C11H15NO4 | CID 15331785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amidine synthesis [organic-chemistry.org]
